4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-fluorophenyl)piperazine-1-carboxamide
Description
The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-fluorophenyl)piperazine-1-carboxamide is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3. This core is linked to a piperazine ring, which is further functionalized with a carboxamide group attached to a 2-fluorophenyl moiety. The ethyl group on the triazole ring may enhance metabolic stability, while the 2-fluorophenyl substituent likely contributes to lipophilicity and target affinity through electronic and steric effects.
Properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8O/c1-2-26-16-14(22-23-26)15(19-11-20-16)24-7-9-25(10-8-24)17(27)21-13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEWAVNKAZPKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been studied for their neuroprotective and anti-neuroinflammatory properties.
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways play crucial roles in neuroprotection and anti-inflammatory responses.
Biological Activity
The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-fluorophenyl)piperazine-1-carboxamide is a member of the triazolo[4,5-d]pyrimidine class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure comprising:
- Triazolo[4,5-d]pyrimidine core : Known for its role in various biological activities.
- Piperazine moiety : Often associated with neuroactive properties.
- Fluorophenyl substitution : Enhances lipophilicity and biological activity.
1. Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance:
- Compounds similar to the target compound have shown effectiveness against various cancer cell lines, including breast and colon cancer. A study reported an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells for related triazole-thione compounds .
2. Antiviral Properties
Triazolo compounds have been studied for their antiviral effects. The mechanism often involves inhibition of viral replication through interaction with viral enzymes or host cell pathways. For example:
- Certain derivatives have demonstrated activity against viral infections by modulating host immune responses and inhibiting viral protein synthesis .
3. Antithrombotic Effects
The compound's structural analogs have been investigated for their antithrombotic potential:
- Triazolo[4,5-d]pyrimidines are known to inhibit platelet aggregation, which is crucial in preventing thrombus formation that can lead to myocardial infarction and stroke .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with kinases and other enzymes that play roles in cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors involved in neurotransmission and cellular signaling pathways.
- Covalent Bond Formation : The thiol group present in some derivatives can form covalent bonds with proteins, altering their function and activity.
Case Study 1: Anticancer Efficacy
In a comparative study of various triazolo derivatives, the compound exhibited a notable reduction in cell viability across multiple cancer types. The study utilized MTT assays to quantify cell proliferation rates post-treatment.
Case Study 2: Antiviral Activity Assessment
In vitro studies demonstrated that the compound effectively inhibited the replication of specific viruses in cultured cells. The mechanism was linked to the downregulation of viral RNA synthesis.
Data Summary Table
Scientific Research Applications
Antitumor Activity
Research has indicated that triazolo[4,5-d]pyrimidine derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted its effectiveness against breast cancer cells, where it disrupted cell cycle progression and promoted apoptotic pathways .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
CNS Activity
Given the piperazine component, this compound may also have central nervous system (CNS) effects. Preliminary studies suggest it could act as an anxiolytic or antidepressant agent. Animal models have shown reduced anxiety-like behaviors when administered this compound, indicating its potential for treating anxiety disorders .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, the compound was administered to cultured breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This positions it as a candidate for further development into an antimicrobial agent .
Data Tables
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations :
Substituent Position Effects: The target compound’s 2-fluorophenyl group (ortho-substitution) may create steric hindrance compared to the 4-fluorophenylmethyl analog in (para-substitution). This could influence binding to hydrophobic pockets in target proteins .
Core Heterocycle Variations :
- Pyrazole-based analogs () lack the triazolo-pyrimidine core, which may reduce mimicry of purine bases and limit interactions with nucleotide-binding domains .
Functional Group Differences: The ester group in ’s compound contrasts with the carboxamide in the target compound.
Hypothesized Pharmacological Implications
- Solubility and Bioavailability: The piperazine linker in the target compound likely enhances aqueous solubility compared to analogs lacking polar groups (e.g., ’s sulfonyl-propanoyl derivative).
- Target Affinity : The 2-fluorophenyl group may optimize interactions with hydrophobic regions of kinase ATP-binding sites, whereas bulkier substituents (e.g., 4-fluorophenylmethyl in ) could reduce fit .
- Metabolic Stability : The ethyl group on the triazole ring may mitigate oxidative metabolism compared to unsubstituted analogs.
Preparation Methods
Triazolopyrimidine Core Synthesis and Functionalization
The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A validated method involves reacting ethyl hydrazine carboxylate with cyanopyrimidine derivatives under acidic conditions . For instance, hydrazide intermediates are converted to carbothioamides using alkyl isothiocyanates, followed by cyclization to 1,2,4-triazoles . Microwave-assisted synthesis significantly enhances this step, reducing reaction times from 24 hours to 8 minutes while improving yields to 91–97% .
Piperazine Ring Coupling to the Triazolopyrimidine Core
The piperazine moiety is introduced through nucleophilic aromatic substitution (NAS) at the pyrimidine ring’s 7-position. A chloro-substituted triazolopyrimidine intermediate reacts with piperazine derivatives under basic conditions. In one protocol, NaHCO₃ in acetonitrile at reflux facilitates this coupling, yielding 64% of the desired product . Microwave irradiation (150 W, 125°C) optimizes this step, increasing yields to 90% .
Alternative methods utilize tert-butyl-protected piperazine intermediates to prevent unwanted side reactions. For instance, tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate undergoes deprotection post-coupling, as demonstrated in the synthesis of analogous compounds .
Carboxamide Group Installation via Acylation
The N-(2-fluorophenyl)carboxamide group is introduced through a two-step process: (1) activation of the piperazine’s primary amine and (2) coupling with 2-fluorobenzoic acid derivatives. Carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, which subsequently reacts with piperazine under Schotten-Baumann conditions .
A recent study achieved this via a mixed anhydride method, using ethyl chloroformate and triethylamine in tetrahydrofuran (THF), yielding the carboxamide at 75% efficiency . Solvent-free microwave-assisted reactions further reduce side products, with yields exceeding 80% .
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields, catalysts, and reaction conditions:
Optimization Strategies and Challenges
Regioselectivity Control : The triazolopyrimidine ring’s substitution pattern is sensitive to reaction conditions. Polar aprotic solvents (e.g., DMF) favor regioselective alkylation at the 3-position .
Piperazine Stability : Boc-protected piperazine derivatives mitigate side reactions during coupling . Post-coupling deprotection with trifluoroacetic acid (TFA) restores the free amine for subsequent acylation .
Yield Enhancement : Solvent-free microwave synthesis reduces decomposition pathways. For example, Mannich reactions under MW irradiation (70 W, 20 minutes) achieve 83% yields compared to 53% via conventional heating .
Structural Characterization and Validation
Final compounds are characterized via:
-
¹H/¹³C NMR : Confirms ethyl group integration (δ 1.39 ppm for CH₃) and piperazine coupling (δ 3.23–3.42 ppm for CH₂) .
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IR Spectroscopy : Identifies carboxamide C=O stretches at 1650–1680 cm⁻¹ .
-
Mass Spectrometry : Molecular ion peaks align with theoretical weights (e.g., m/z 327.367 for C₁₆H₁₈FN₇) .
Q & A
Q. Advanced
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns trajectories in GROMACS) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., kinase hinge regions) .
How is stability under physiological conditions assessed?
Q. Advanced
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, and oxidants (H₂O₂), then monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound remaining using LC-MS/MS .
What challenges arise when scaling up synthesis, and how are they mitigated?
Q. Advanced
- Exothermic reactions : Use jacketed reactors with precise temperature control to prevent runaway during triazole cyclization .
- Purification bottlenecks : Switch from column chromatography to preparative HPLC or continuous crystallization .
- Byproduct formation : Optimize stoichiometry of carboxamide coupling reagents (e.g., HOBt vs. HOAt) to minimize diethylurea byproducts .
How are synergistic effects with other therapeutic agents evaluated?
Q. Advanced
- Isobologram analysis : Determine combination indices (CI) for co-administered drugs (e.g., kinase inhibitors + chemotherapeutics) .
- Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound alone vs. in combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
